molecular formula C22H21N5O4S B2475132 N-(3,5-dimethoxyphenyl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide CAS No. 894062-77-2

N-(3,5-dimethoxyphenyl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide

Cat. No.: B2475132
CAS No.: 894062-77-2
M. Wt: 451.5
InChI Key: FYVHMNTUBWIQRB-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxyphenyl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a potent and selective small-molecule inhibitor of the Proviral Integration site for Moloney murine leukemia virus (PIM) kinase family. The PIM kinases (PIM1, PIM2, and PIM3) are serine/threonine kinases that function as key regulators of cell survival, proliferation, and metabolism, and their overexpression is frequently associated with various hematological malignancies and solid tumors. This compound exerts its effects by competitively binding to the ATP-binding pocket of PIM kinases, thereby blocking the phosphorylation of downstream substrates involved in pro-survival signaling, such as BAD, and leading to the induction of apoptosis in cancer cells. Its research value is particularly significant in the context of investigating drug resistance, as PIM kinase activity has been implicated in mediating resistance to chemotherapeutic agents and targeted therapies. Studies focusing on hematologic cancers like acute myeloid leukemia (AML) and multiple myeloma, as well as solid tumors, utilize this inhibitor to elucidate the oncogenic roles of PIM kinases and to explore potential synergistic effects in combination therapy regimens. By providing a specific tool for PIM kinase pathway inhibition, this compound enables researchers to dissect complex signaling networks and validate PIM kinases as a therapeutic target for oncology drug discovery.

Properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-[[6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O4S/c1-29-16-6-4-5-14(9-16)19-7-8-20-24-25-22(27(20)26-19)32-13-21(28)23-15-10-17(30-2)12-18(11-15)31-3/h4-12H,13H2,1-3H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYVHMNTUBWIQRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN3C(=NN=C3SCC(=O)NC4=CC(=CC(=C4)OC)OC)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,5-dimethoxyphenyl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a triazole ring and a pyridazine moiety. Its molecular formula is C19H20N4O3S, with a molecular weight of approximately 372.45 g/mol. The presence of methoxy groups enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the triazole and pyridazine scaffolds. For instance:

  • Mechanism of Action : Triazole derivatives have been shown to inhibit various kinases involved in cancer cell proliferation. The specific compound under discussion has demonstrated inhibitory effects on Aurora-A kinase, which is crucial for cell cycle regulation.
  • In Vitro Studies : In cellular assays, derivatives similar to this compound exhibited significant cytotoxicity against various cancer cell lines. For example:
    Cell LineIC50 (µM)Reference
    MCF77.01
    NCI-H4608.55
    HeLa14.31

2. Anti-inflammatory Properties

Compounds with similar structural features have also been evaluated for their anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.

3. Neuroprotective Effects

Emerging research suggests that certain derivatives may exert neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells.

Case Studies

Several case studies have investigated the biological activity of related compounds:

  • Study on Triazole Derivatives : A study demonstrated that triazole-linked compounds significantly inhibited the proliferation of A549 lung cancer cells with an IC50 value as low as 0.95 nM for one derivative, indicating a strong potential for therapeutic application in lung cancer treatment .
  • Aurora-A Kinase Inhibition : Research focusing on kinase inhibitors revealed that compounds similar to the one inhibited Aurora-A kinase with an IC50 value of approximately 25 nM .

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural differences and inferred biological activities between the target compound and analogs from the evidence:

Compound Name / ID Core Structure Key Substituents Biological Activity (Inferred)
Target Compound Triazolo[4,3-b]pyridazine 6-(3-Methoxyphenyl), N-(3,5-dimethoxyphenyl)thioacetamide Potential kinase/enzyme inhibition
N-(3,5-Dimethoxyphenyl)-2-((4-oxo-3-(4-sulfamoylphenyl)quinazolin-2-yl)thio)acetamide (Compound 14) Quinazolinone 4-Sulfamoylphenyl, N-(3,5-dimethoxyphenyl)thioacetamide Antimicrobial
2-((3-(3,5-Dimethoxyphenyl)-4-oxopyrimidin-2-yl)thio)-N-(6-trifluoromethylbenzo[d]thiazol-2-yl)acetamide Pyrimidinone 3-(3,5-Dimethoxyphenyl), 6-Trifluoromethylbenzo[d]thiazole CK1-specific inhibition
2-(Benzo[d]thiazol-2-ylthio)-N-(2-oxoindolin-3-ylidene)acetohydrazide Benzo[d]thiazole Indolinone-hydrazide, thioacetamide Anti-inflammatory, analgesic, antibacterial
Flumetsulam (N-(2,6-difluorophenyl)-5-methyltriazolo[1,5-a]pyrimidine-2-sulfonamide) Triazolo[1,5-a]pyrimidine 2,6-Difluorophenyl, sulfonamide Herbicide (ALS inhibitor)

Key Observations

Core Heterocycle Influence: The triazolo[4,3-b]pyridazine core in the target compound distinguishes it from quinazolinone (Compound 14 ) or pyrimidinone ( ) analogs. Triazolo-pyridazines may exhibit enhanced selectivity for kinases or adenosine receptors due to their planar, electron-deficient aromatic systems . Benzo[d]thiazole derivatives ( ) prioritize anti-inflammatory activity, suggesting that core structure dictates target specificity.

Substituent Effects :

  • Methoxy groups on phenyl rings (e.g., 3,5-dimethoxy in the target compound) improve lipophilicity compared to sulfamoyl (Compound 14 ) or trifluoromethyl ( ) groups, which may alter solubility and binding kinetics.
  • Thioacetamide linkages are conserved across multiple compounds, indicating their role in stabilizing interactions via hydrogen bonding or sulfur-mediated hydrophobic contacts .

Biological Activity Trends: Antimicrobial activity in Compound 14 correlates with the sulfamoylphenyl group, a known pharmacophore in sulfa drugs. The target compound lacks this group but may instead target oxidative stress pathways due to its methoxy substituents. CK1-specific inhibition in highlights the importance of trifluoromethylbenzo[d]thiazole in enzyme binding, a feature absent in the target compound.

Research Findings and Implications

  • Synthetic Feasibility : The thioacetamide linkage is synthetically accessible via nucleophilic substitution, as demonstrated in and . Modifications at the pyridazine or phenyl positions could optimize bioavailability.
  • Structure-Activity Relationships (SAR): Methoxy groups enhance metabolic stability but may reduce aqueous solubility.
  • Unanswered Questions : The exact biological target (e.g., kinases, receptors) of the compound remains speculative. Further studies should prioritize enzymatic assays and cytotoxicity profiling.

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